![molecular formula C10H16Cl2N2 B1435583 1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride CAS No. 861333-04-2](/img/structure/B1435583.png)
1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride is a chemical compound with the molecular weight of 235.16 . It is a powder form substance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride include its molecular weight (235.16), its form (powder), and its storage temperature (room temperature) .Scientific Research Applications
Coal Liquefaction
1,2,3,4-Tetrahydronaphthalene is utilized in coal liquefaction processes. This application involves converting coal into liquid hydrocarbons, which can then be used as synthetic fuels or as feedstock for chemical production .
Paints and Waxes
As an alternative to turpentine, this compound is used in paints and waxes. It acts as a solvent and improves the properties of these products .
Biological Degradation
Corynebacterium sp. strain C125 can degrade tetralin, using it as the sole source of carbon and energy. This highlights its potential role in bioremediation or biological processing applications .
Organic Synthesis Intermediate
It serves as an intermediate for organic synthesis due to its chemical structure and reactivity .
Solvent for Laboratory Use
The compound is also employed as a solvent in laboratory settings, particularly for synthesizing dry HBr gas .
Transformation Studies
Studies have reported the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides, indicating its role in chemical transformation processes .
Safety and Hazards
The safety information for 1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Various precautionary statements are also provided .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,6-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-5-10(12)4-2-8(7)6-9;;/h1,3,6,10H,2,4-5,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANQUWOEPVQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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